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Abstract
(S,R)-CFT8634 is a potent, selective, and orally bioavailable heterobifunctional degrader of

Bromodomain-containing protein 9 (BRD9). Developed by C4 Therapeutics, CFT8634 was

investigated as a therapeutic agent for SMARCB1-perturbed cancers, such as synovial

sarcoma and SMARCB1-null tumors, where BRD9 is a synthetic lethal dependency. This

technical guide provides an in-depth overview of the discovery, synthesis, and preclinical

characterization of (S,R)-CFT8634, including detailed experimental protocols and a summary of

its key quantitative data. While the compound showed robust BRD9 degradation in preclinical

and clinical settings, its development as a monotherapy was discontinued due to modest

clinical efficacy in late-line patients and the emergence of cardiac toxicities.[1] Nevertheless,

the journey of CFT8634 provides valuable insights into the development of targeted protein

degraders.

Introduction: The Rationale for BRD9 Degradation
Bromodomain-containing protein 9 (BRD9) is a component of the non-canonical SWI/SNF

(BAF) chromatin remodeling complex.[1] In certain cancers, specifically those with

perturbations in the SMARCB1 subunit of the canonical BAF complex (cBAF), there is a

synthetic lethal dependency on BRD9.[2] This dependency is observed in synovial sarcomas,

which are characterized by an SS18-SSX fusion protein, and in SMARCB1-null tumors like

malignant rhabdoid tumors.[2]
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While inhibition of the BRD9 bromodomain has been explored, this approach has been found

to be insufficient to elicit a therapeutic effect. This has led to the hypothesis that the

degradation of the entire BRD9 protein would be a more effective therapeutic strategy. This

hypothesis formed the basis for the development of CFT8634, a Proteolysis Targeting Chimera

(PROTAC).

CFT8634 is a heterobifunctional molecule designed to hijack the cell's natural protein disposal

system.[3][4] It consists of three key components: a ligand that binds to BRD9, a ligand that

recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting these two moieties.

[3][4] This ternary complex formation between BRD9, CFT8634, and CRBN leads to the

ubiquitination of BRD9 and its subsequent degradation by the proteasome.[1][2]

Discovery Pathway and Lead Optimization
The discovery of CFT8634 involved a systematic medicinal chemistry effort to optimize the

potency, selectivity, and pharmacokinetic properties of a lead compound. The general workflow

for the discovery and optimization of CFT8634 is depicted below.
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A flowchart illustrating the discovery and optimization process of CFT8634.
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Synthesis Pathway
The synthesis of (S,R)-CFT8634 is a multi-step process involving the preparation of the BRD9

ligand, the CRBN ligand, and the linker, followed by their conjugation. A general overview of the

synthetic approach is provided below. For detailed experimental procedures, please refer to the

Supporting Information of the primary publication.

The detailed, step-by-step synthesis protocol is beyond the scope of this guide but can be

found in the supplementary materials of the cited literature.

Signaling Pathway of CFT8634 Action
The mechanism of action of CFT8634 involves the induced degradation of BRD9 through the

ubiquitin-proteasome system. The signaling pathway is illustrated in the following diagram.
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The signaling pathway of CFT8634-induced BRD9 degradation.

Quantitative Data Summary
The following tables summarize the key quantitative data for (S,R)-CFT8634 from various

preclinical assays.

Table 1: In Vitro Degradation Potency
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Cell Line Assay Type DC50 (nM) Emax (%) Time Point (h)

Synovial

Sarcoma
BRD9-HiBiT 2 - -

SMARCB-1 - 2.7 - -

DC50: Half-maximal degradation concentration. Emax: Maximum degradation.

Table 2: In Vitro and In Vivo Pharmacokinetics

Species Parameter Value

Rat Oral Bioavailability (F%) 83

Rat Clearance (Clobs, mL/min/kg) 22

Table 3: Off-Target Activity

Target Activity

hERG >30 µM

Experimental Protocols
Detailed methodologies for the key experiments cited in the discovery and characterization of

(S,R)-CFT8634 are provided below.

BRD9-HiBiT Degradation Assay
This assay is used to quantify the degradation of BRD9 in live cells.

Cell Seeding: Seed cells expressing HiBiT-tagged BRD9 in 96-well plates and incubate

overnight.

Compound Treatment: Treat cells with a serial dilution of CFT8634 or vehicle control

(DMSO) for the desired time points.
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Lysis and Detection: Lyse the cells and add the Nano-Glo® HiBiT Lytic Detection System

reagent according to the manufacturer's protocol.

Data Analysis: Measure luminescence using a plate reader. The DC50 value is calculated by

fitting the data to a four-parameter logistic curve.

Ternary Complex Formation Assay (AlphaLISA)
This assay measures the formation of the BRD9-CFT8634-CRBN ternary complex.

Reagents: Recombinant BRD9 protein, CRBN-DDB1 complex, CFT8634, AlphaLISA

acceptor beads conjugated to an anti-tag antibody for BRD9, and donor beads conjugated to

an anti-tag antibody for CRBN.

Assay Procedure: Incubate the proteins and CFT8634 in an assay buffer. Add the acceptor

and donor beads and incubate in the dark.

Detection: Read the plate on an EnVision plate reader. The AlphaLISA signal is proportional

to the amount of ternary complex formed.

Western Blotting for BRD9 Degradation
This method is used to visually confirm the degradation of endogenous BRD9.

Cell Treatment and Lysis: Treat cells with CFT8634 for the desired time, then lyse the cells in

RIPA buffer containing protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and

transfer to a PVDF membrane.

Immunoblotting: Block the membrane and probe with primary antibodies against BRD9 and a

loading control (e.g., GAPDH, Vinculin).

Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an

enhanced chemiluminescence (ECL) substrate.
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In Vivo Xenograft Tumor Models
These models are used to assess the anti-tumor efficacy of CFT8634 in a living organism.

Cell Implantation: Subcutaneously implant human synovial sarcoma or other SMARCB1-

perturbed cancer cells into immunocompromised mice.

Tumor Growth: Allow tumors to reach a predetermined size.

Drug Administration: Administer CFT8634 orally at various doses and schedules.

Tumor Measurement: Measure tumor volume regularly using calipers.

Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to assess

BRD9 protein levels by Western blot or other methods.

Logical Relationships in Discovery
The development of CFT8634 followed a logical progression of optimizing key molecular

attributes to achieve the desired therapeutic profile.
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The logical progression of the CFT8634 discovery program.

Conclusion
(S,R)-CFT8634 is a well-characterized BRD9 degrader that emerged from a rigorous discovery

and optimization program. It demonstrated potent and selective degradation of BRD9 in

preclinical models, which translated to in vivo anti-tumor activity in models of SMARCB1-

perturbed cancers.[2] While its clinical development as a monotherapy was halted, the story of
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CFT8634 serves as an important case study in the field of targeted protein degradation. The

data and methodologies presented in this guide provide a valuable resource for researchers

working on the development of novel heterobifunctional degraders for oncology and other

therapeutic areas.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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